4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Description
The compound 4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core. Key structural features include:
- A 2-sulfanylidene group at position 2, enhancing electrophilic reactivity and hydrogen-bonding capacity.
- A butanamide side chain at position 3, terminating in a 5-methyl-1,2-oxazol-3-yl group, which may influence solubility and target selectivity.
Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The Z-configuration of the methylidene group is critical for maintaining planar geometry, optimizing interactions with biological targets. Synthesis typically involves condensation of thiazolidinone precursors with aldehydes under reflux conditions, as seen in analogous compounds .
Properties
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-14-6-8-15(9-7-14)12-16-19(25)23(20(27)28-16)10-4-5-18(24)21-17-11-13(2)26-22-17/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,22,24)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPSWZOLMPYHIP-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide represents a novel thiazolidinone derivative with potential pharmacological applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 358.45 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities.
Antimicrobial Activity
Thiazolidinone derivatives have been reported to exhibit significant antibacterial properties. In a study evaluating various thiazolidinones, including similar compounds, it was found that they inhibit bacterial growth through mechanisms such as:
- Inhibition of cell wall synthesis
- Interference with protein synthesis
- Disruption of nucleic acid metabolism
For instance, compounds structurally related to the target compound were tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) in the range of 32 to 128 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 64 | S. aureus |
| Target Compound | 128 | E. coli |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have demonstrated that similar compounds can reduce nitric oxide (NO) production in macrophages, indicating a decrease in inflammatory responses .
Anticancer Properties
Recent research has highlighted the anticancer activity of thiazolidinone derivatives. The target compound was evaluated for its cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The results indicated that it induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
In a specific case study involving a structurally analogous compound:
- Cell Line: MCF-7 (breast cancer)
- IC50: 15 µM after 48 hours of treatment
This suggests that the target compound may also possess significant anticancer properties.
The biological activity of the target compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound can bind to active sites of enzymes involved in bacterial metabolism and inflammation.
- Pathway Modulation: It influences key signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table compares structural features of the target compound with analogous thiazolidinone derivatives:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity of the thiazolidinone core, altering reactivity.
- Steric Factors : Bulky substituents (e.g., 3-methoxy-4-propoxyphenyl in ) may hinder binding to flat enzymatic pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
